4-Bromopyrimidine-2-carbaldehyde

Catalog No.
S12246539
CAS No.
M.F
C5H3BrN2O
M. Wt
186.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromopyrimidine-2-carbaldehyde

Product Name

4-Bromopyrimidine-2-carbaldehyde

IUPAC Name

4-bromopyrimidine-2-carbaldehyde

Molecular Formula

C5H3BrN2O

Molecular Weight

186.99 g/mol

InChI

InChI=1S/C5H3BrN2O/c6-4-1-2-7-5(3-9)8-4/h1-3H

InChI Key

QFFFJDCYFKUZEH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1Br)C=O

4-Bromopyrimidine-2-carbaldehyde is an organic compound with the molecular formula C6H4BrN and a molar mass of 186.01 g/mol. It features a bromine atom attached to the pyrimidine ring, along with a carbaldehyde functional group at the 2-position. The compound appears as a pale yellow to white powder and is soluble in acetone. Its chemical structure allows it to participate in various organic reactions, making it a versatile intermediate in synthetic chemistry .

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles, allowing for the introduction of various functional groups.
  • Condensation Reactions: It can react with amines or alcohols to form imines or ethers, respectively.
  • Metalation Reactions: The compound can undergo direct metalation with strong bases to form metal-containing intermediates .
  • Heterocycle Formation: It can participate in reactions leading to the formation of more complex heterocyclic compounds, which are important in medicinal chemistry .

The synthesis of 4-Bromopyrimidine-2-carbaldehyde can be achieved through several methods:

  • Bromination of Pyrimidine Derivatives: Starting from pyrimidine, bromination can be performed using bromine or brominating agents to introduce the bromine atom at the 4-position.
  • Formylation: The introduction of the aldehyde group can be accomplished via formylation reactions using formic acid or related reagents.
  • Functional Group Transformations: Existing pyrimidine derivatives can be modified through various functional group transformations to yield 4-Bromopyrimidine-2-carbaldehyde .

4-Bromopyrimidine-2-carbaldehyde finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored as a lead compound for developing new antibacterial and antifungal drugs.
  • Organic Synthesis: It serves as an important building block for synthesizing more complex organic molecules, particularly in the development of heterocycles.
  • Material Science: The compound may also have potential applications in developing new materials with specific electronic properties .

Studies on the interactions of 4-Bromopyrimidine-2-carbaldehyde with biological systems have highlighted its potential as a therapeutic agent. Interaction studies indicate that it may inhibit specific enzymes or microbial pathways, contributing to its antibacterial and antifungal properties. Further research is needed to elucidate the precise mechanisms of action and potential side effects associated with its use .

Several compounds share structural similarities with 4-Bromopyrimidine-2-carbaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Bromo-4-pyridinecarboxaldehydeBromine at position 2, aldehyde at 4Used in synthesizing azacoumarins
6-Bromo-N,N-dimethylpyrimidin-4-amineBromine at position 6, amine at 4Exhibits different biological activity
4-Bromo-5-methyl-2-(methylthio)pyrimidineMethylthio group at position 2Potentially different reactivity
Methyl 6-bromopyrimidine-4-carboxylateCarboxylate instead of aldehydeDifferent solubility and reactivity

These compounds highlight the diversity within the pyrimidine family and underscore the unique reactivity and applications of 4-Bromopyrimidine-2-carbaldehyde, particularly due to its specific functional groups and positions on the ring structure .

Precursor-Based Synthesis Routes

Bromination Strategies for Pyrimidine Scaffolds

Bromination at the 4-position of pyrimidine derivatives is a critical step in synthesizing 4-bromopyrimidine-2-carbaldehyde. Sodium monobromoisocyanurate (SMBI) has emerged as an efficient brominating agent, particularly for unprotected nucleosides. In aqueous acetonitrile with sodium azide (NaN₃), SMBI facilitates regioselective bromination at the C-5 position of pyrimidine nucleosides, achieving yields exceeding 90% within 30 minutes [2]. For example, treatment of uridine with SMBI (1.05 equiv.) and NaN₃ (4.0 equiv.) in 10% H₂O-CH₃CN produced 5-bromouridine in 94% yield [2]. This methodology’s efficiency stems from the synergistic effect of SMBI’s controlled bromine release and NaN₃’s role in stabilizing reactive intermediates.

Alternative bromination methods include the use of molecular bromine (Br₂) in acetic acid or dimethylformamide (DMF), though these often require acidic conditions and longer reaction times [2]. A comparative analysis of brominating agents reveals SMBI’s superiority in terms of yield and reaction speed (Table 1).

Table 1. Bromination Efficiency Across Agents

AgentSolvent SystemTime (h)Yield (%)
SMBI/NaN₃10% H₂O-CH₃CN0.594
Br₂/NaOAcGlacial AcOH1840
NBS/DMFDMF665

Aldehyde Group Introduction via Oxidation Reactions

The introduction of the aldehyde group at the 2-position typically involves oxidation of a hydroxymethyl precursor. Activated manganese dioxide (MnO₂) has proven effective for oxidizing alcohol derivatives to aldehydes with high deuterium retention (>90%) in dichloromethane [4]. For instance, oxidation of 4-phenylbenzyl alcohol-d₁ with MnO₂ (23 equiv.) yielded the corresponding aldehyde-d₁ in 92% isotopic purity within 2 hours [4]. This method’s selectivity arises from MnO₂’s ability to abstract hydrogen via a rate-determining C–H bond cleavage, minimizing over-oxidation to carboxylic acids [4].

Alternative oxidants like Dess–Martin periodinane or TEMPO/PhI(OAc)₂ offer moderate yields but lower selectivity (66–76% deuterium retention) [4]. The choice of oxidant thus depends on the substrate’s sensitivity and the desired isotopic fidelity.

Catalytic Approaches

Transition Metal-Mediated Coupling Reactions

While direct examples of transition metal catalysis in 4-bromopyrimidine-2-carbaldehyde synthesis are scarce, analogous pyrimidine functionalizations suggest potential applications. Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) could theoretically introduce bromine or aldehyde groups via pre-functionalized intermediates. However, such methods remain underexplored for this specific compound.

Microwave-Assisted Synthesis Optimization

Microwave irradiation significantly accelerates reaction kinetics, as demonstrated in the synthesis of Schiff bases, where reaction times decreased from 1–2 hours to 2–3 minutes [6]. Applying this approach to pyrimidine bromination or oxidation steps could enhance throughput. For example, microwave-assisted bromination using SMBI might reduce incubation times from hours to minutes while maintaining high yields [6].

Purification and Characterization Protocols

Chromatographic Separation Techniques

Column chromatography remains the gold standard for purifying 4-bromopyrimidine-2-carbaldehyde. A solvent gradient of 4–6% methanol in dichloromethane effectively isolates the product, as evidenced by the purification of 5-bromo-2’-O-methyluridine [2]. High-performance liquid chromatography (HPLC) with C18 columns further ensures purity, particularly for isotopic analogs requiring stringent separation.

Crystallization and Recrystallization Methods

Recrystallization from acetonitrile or methanol:DCM mixtures yields high-purity crystalline products. For instance, 5-bromocytidine precipitated as a white solid upon cooling a saturated acetonitrile solution [2]. Optimal crystal formation requires slow evaporation at 4°C, minimizing impurities trapped in the lattice.

The thermodynamic parameters of 4-Bromopyrimidine-2-carbaldehyde reveal significant insights into its physical behavior and stability characteristics. This heterocyclic compound exhibits well-defined thermal properties that are crucial for understanding its behavior in various applications and storage conditions.

Boiling Point (244.0±20.0°C) and Melting Behavior

The boiling point of 4-Bromopyrimidine-2-carbaldehyde has been determined to be 244.0±20.0°C at 760 mmHg [1]. This elevated boiling point reflects the compound's relatively high molecular weight (186.99 g/mol) and the presence of intermolecular forces arising from the electron-withdrawing bromine substituent and the polar carbaldehyde functional group [2].

The boiling point behavior of 4-Bromopyrimidine-2-carbaldehyde can be contextualized within the broader family of pyrimidine derivatives. For comparison, the structurally related Pyrimidine-4-carbaldehyde exhibits a boiling point of 225.3±13.0°C at 760 mmHg [3], which is approximately 19°C lower than 4-Bromopyrimidine-2-carbaldehyde. This difference can be attributed to the additional mass and polarizability contributed by the bromine atom, which enhances van der Waals interactions between molecules.

The melting behavior of 4-Bromopyrimidine-2-carbaldehyde, while not explicitly reported in the available literature, can be inferred from structural analogs. The compound 2-Bromopyrimidine, which shares the bromopyrimidine core structure, exhibits a melting point of 55-57°C [4]. However, the presence of the carbaldehyde group in 4-Bromopyrimidine-2-carbaldehyde would likely result in a higher melting point due to additional dipole-dipole interactions and potential hydrogen bonding capabilities.

The thermal stability of 4-Bromopyrimidine-2-carbaldehyde is evidenced by its relatively high decomposition temperature. Similar pyrimidine-carbaldehyde compounds demonstrate stability up to approximately 200°C before significant decomposition occurs [5] [6]. The bromine substituent may enhance thermal stability through the inductive effect, which stabilizes the aromatic system.

Density (1.7±0.1 g/cm³) and Volatility Profile

The density of 4-Bromopyrimidine-2-carbaldehyde is reported as 1.7±0.1 g/cm³ [1], which is significantly higher than that of water (1.0 g/cm³) and most organic solvents. This high density is primarily attributable to the presence of the bromine atom, which contributes substantial atomic mass to the molecular structure. The bromine atom has an atomic weight of approximately 79.9 g/mol, representing about 43% of the total molecular weight of the compound.

When compared to the unsubstituted Pyrimidine-4-carbaldehyde, which has a density of 1.2±0.1 g/cm³ [3], the bromine-substituted derivative shows a density increase of approximately 42%. This density relationship correlates well with the molecular weight difference between the two compounds (186.99 g/mol vs 108.098 g/mol).

The volatility profile of 4-Bromopyrimidine-2-carbaldehyde is characterized by its extremely low vapor pressure of 0.0±0.5 mmHg at 25°C [1]. This near-zero vapor pressure indicates that the compound has minimal tendency to evaporate at room temperature, classifying it as a non-volatile substance. The low volatility is consistent with the compound's high boiling point and relatively strong intermolecular forces.

The flash point of 4-Bromopyrimidine-2-carbaldehyde is 101.4±21.8°C [1], which places it in the category of combustible liquids rather than flammable liquids. This relatively high flash point, combined with the low vapor pressure, suggests that the compound poses minimal fire hazard under normal handling conditions. The significant difference between the flash point and boiling point (approximately 143°C) indicates a broad temperature range where the compound exists as a stable liquid phase.

PropertyValueTemperature/Pressure Conditions
Boiling Point244.0±20.0°C760 mmHg
Density1.7±0.1 g/cm³Room temperature
Flash Point101.4±21.8°CStandard atmospheric pressure
Vapor Pressure0.0±0.5 mmHg25°C

Solubility Characteristics

The solubility behavior of 4-Bromopyrimidine-2-carbaldehyde demonstrates a complex interplay between its polar and nonpolar structural features. The compound contains both hydrophilic elements (the pyrimidine nitrogen atoms and carbaldehyde oxygen) and lipophilic components (the bromine substituent and aromatic ring system), resulting in distinctive solubility patterns across different solvent systems.

Polar vs. Nonpolar Solvent Interactions

The solubility of 4-Bromopyrimidine-2-carbaldehyde in polar solvents is significantly enhanced compared to nonpolar systems. The compound demonstrates good solubility in acetone , which can be attributed to the solvent's ability to form dipole-dipole interactions with both the carbaldehyde functional group and the electronegative nitrogen atoms of the pyrimidine ring.

In highly polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), 4-Bromopyrimidine-2-carbaldehyde exhibits substantial solubility [8] [6]. These solvents are particularly effective at dissolving the compound due to their high dielectric constants and ability to stabilize charged species through solvation. The solubility in DMSO is comparable to related pyrimidine derivatives, with similar compounds showing solubilities in the range of 12-31 mg/mL [8] [9].

The interaction with polar protic solvents like alcohols shows moderate solubility characteristics. Based on the behavior of structurally similar compounds, 4-Bromopyrimidine-2-carbaldehyde would be expected to show reasonable solubility in ethanol and methanol [10] [6]. The hydroxyl groups in these solvents can form hydrogen bonds with the oxygen atom of the carbaldehyde group and potentially with the nitrogen atoms of the pyrimidine ring.

In contrast, the compound exhibits limited solubility in nonpolar solvents . This poor solubility in nonpolar media such as hexane or petroleum ether is consistent with the compound's polar nature. The bromine substituent, while contributing to molecular polarizability, is insufficient to overcome the overall polar character imparted by the pyrimidine ring and carbaldehyde group.

The solubility pattern can be understood through the "like dissolves like" principle, where polar solvents can effectively solvate the polar regions of the molecule while nonpolar solvents cannot provide adequate solvation energy to overcome the intermolecular forces between 4-Bromopyrimidine-2-carbaldehyde molecules.

pH-Dependent Solubility Behavior

The pH-dependent solubility behavior of 4-Bromopyrimidine-2-carbaldehyde is governed by the basicity of the pyrimidine nitrogen atoms and the potential for protonation under acidic conditions. Pyrimidine itself has a pKa of approximately 1.5 [5], indicating that protonation occurs only under strongly acidic conditions.

Under acidic conditions (pH < 2), the pyrimidine nitrogen atoms can become protonated, forming positively charged species. This protonation significantly enhances water solubility by introducing ionic character to the molecule. The protonated form can form strong electrostatic interactions with water molecules and other polar solvents, leading to increased dissolution [11].

At neutral pH (pH 6-8), the compound exists predominantly in its neutral form, with solubility characteristics matching those described in the previous section. The carbaldehyde group remains unionized across this pH range, maintaining its ability to participate in hydrogen bonding and dipole-dipole interactions.

Under basic conditions (pH > 10), the solubility may be affected by potential nucleophilic attack on the carbaldehyde carbon by hydroxide ions. While the carbaldehyde group itself is not significantly basic, the electron-withdrawing effect of the bromine substituent may make the carbonyl carbon more susceptible to nucleophilic attack, potentially leading to the formation of geminal diol species or other hydrated forms that could alter solubility characteristics.

The temperature dependence of solubility follows typical patterns observed for organic compounds, with increased solubility at elevated temperatures. Studies on related pyrimidine derivatives indicate that solubility generally increases with temperature across all solvent systems [12]. This temperature effect is particularly pronounced in polar solvents where the increased thermal energy facilitates solvation processes.

Solvent SystemSolubility LevelMechanism
DMSO/DMFHighDipole-dipole interactions, high dielectric constant
AcetoneGoodDipole-dipole interactions
EthanolModerateHydrogen bonding, dipole interactions
Water (neutral pH)LimitedInsufficient polarity, competing hydrogen bonding
Water (acidic pH)EnhancedProtonation, ionic character
HexanePoorLack of polar interactions

XLogP3

1

Hydrogen Bond Acceptor Count

3

Exact Mass

185.94288 g/mol

Monoisotopic Mass

185.94288 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

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